molecular formula C9H12O B195566 3-Phenyl-1-propanol CAS No. 122-97-4

3-Phenyl-1-propanol

Cat. No. B195566
CAS RN: 122-97-4
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Description

3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol, is a volatile compound that is reported to occur in styrax gum, guava fruit, and beeswax . It has a linear formula of C6H5(CH2)3OH and a molecular weight of 136.19 . It is used as a preservative in cosmetics and has a natural fragrance with antimicrobial properties against bacteria and molds .


Synthesis Analysis

3-Phenyl-1-propanol can be synthesized through various laboratory methods such as the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It can also be used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-propanol can be represented by the SMILES string OCCCc1ccccc1 . The InChI representation is 1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .


Chemical Reactions Analysis

3-Phenyl-1-propanol can be involved in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It can also be used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .


Physical And Chemical Properties Analysis

3-Phenyl-1-propanol is a liquid at room temperature . It has a refractive index of 1.526 (lit.) . Its boiling point is 119-121 °C/12 mmHg (lit.) and its melting point is -18 °C (lit.) . The density of 3-Phenyl-1-propanol is 1.001 g/mL at 20 °C (lit.) .

Scientific Research Applications

  • Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol : 1-Phenyl-1-amino-2, 3-propanediol was obtained by ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, indicating its utility in synthetic studies of oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

  • Synthesis of Antidepressant Drugs : 3-Chloro-1-phenyl-1-propanol, derived from 3-phenyl-1-propanol, is used as a chiral intermediate in synthesizing antidepressant drugs (Choi, Y., Choi, H., Kim, D., Uhm, K., & Kim, H.-K., 2010).

  • Coal Flotation : 3-Phenyl-1-propanol is proposed as a new collector for coal flotation in low-rank carbonaceous minerals, demonstrating its application in mineral processing (Vilasó-Cadre, Javier E., Ávila-Márquez, D. M., Reyes-Dominguez, I., Blanco-Flores, A., & Gutiérrez-Castañeda, E., 2021).

  • Fragrance Material Review : 3-Phenyl-1-propanol is reviewed for its use as a fragrance ingredient, focusing on its toxicologic and dermatologic properties (Bhatia, S., Wellington, G., Cocchiara, J., Lalko, J., Letizia, C., & Api, A., 2011).

  • Enantioselective Production in Pharmaceuticals : The enantioselective production of 1-phenyl 1-propanol is investigated, with implications for its use as a chiral building block in pharmaceutical industries (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).

  • Study on Electronic and Optical Properties : A study on 1-phenyl-1-propanol, an intermediate of the anti-depressant drug fluoxetine, focuses on its electronic and optical properties (Xavier, S., Periandy, S., & Ramalingam, S., 2015).

Safety And Hazards

When handling 3-Phenyl-1-propanol, it is recommended to use it in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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Description Data deposited in or computed by PubChem

InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID6041638
Record name 3-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour
Record name Benzenepropanol
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Record name 3-Phenyl-1-propanol
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Boiling Point

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropanol
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Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup
Record name 3-Phenylpropanol
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Solubility

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol)
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Density

0.995 g/cu cm at 25 °C, 0.993-1.002
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Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)
Record name 3-Phenylpropanol
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Product Name

3-Phenyl-1-propanol

Color/Form

Colorless liquid, Slightly viscous, colorless liquid

CAS RN

122-97-4, 93842-54-7
Record name Benzenepropanol
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Record name 3-PHENYL-1-PROPANOL
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Melting Point

<-18 °C, < -18 °C
Record name 3-Phenylpropanol
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Record name 3-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

A solution of Intermediate 1 (640 mg), 1,1′-azobis(N,N-dimethylformamide) (1200 mg, Aldrich or prepared according to Chemistry Letters, 539 (1994)) and 3-phenyl-1-propanol (710 μl, Tokyo Kasei Kogyo) in tetrahydrofuran (30 ml) was added with tri(n-butyl)phosphine (1.75 ml, Tokyo Kasei Kogyo) with stirring and ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours. The precipitates in the reaction mixture were removed by filtration, and then the solvent was evaporated from the filtrate under reduced pressure. The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent) to obtain the title compound (913 mg, mixture with a small amount of 3-phenyl-1-propanol).
Name
Intermediate 1
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1200 mg
Type
reactant
Reaction Step One
Quantity
710 μL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

67.1 mg (0.50 mmol) of 3-phenyl-2-propen-1-ol (34), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 6 hours at 800 rpm (reversed every 30 minutes). After the lapse of 6 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 64.7 mg (0.475 mmol) of 3-phenyl-1-propanol (35). The yield was 95%. The reaction is expressed by the following scheme.
Quantity
67.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a solution of 12 g (0.31 mole) of lithium aluminum hydride in 100 ml of anhydrous diethyl ether was added dropwise a solution prepared by dissolving 37 g (0.25 mole) of cinnamic acid in 100 ml of anhydrous diethyl ether at a temperature of 0° to 20° C. After completion of the dropwise addition of the solution, the mixture was further agitated for additional 30 minutes at 20° C. and then admixed with 100 ml of a 10% hydrochloric acid followed by phase separation. The organic solution taken by phase separation was subjected to evaporation of the ether and then distilled under reduced pressure to give 11 g of dihydrocinnamyl alcohol, which yield was 31% of the theoretical value, but neither cinnamyl alcohol nor cinnamic aldehyde could be obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

First, 1.13 g of the starting material 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine was combined with 0.67 ml Et3N, 0.74 g of (R)-(+)-2-amino-3-phenyl-1-propanol in 60 ml absolute ethanol and heated in a steam bath for four hours. The solvent was then removed under vacuum and the residue was purified by flash chromatography (10-20% isopropyl alcohol/hexane) to yield 1.24 g of (R)-β-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzenepropanol (74% yield).
[Compound]
Name
starting material
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
74%

Synthesis routes and methods V

Procedure details

reducing an aldehyde which is 3-phenyl-prop-2-enal or 3-phenyl-2-methyl-prop-2-enal to produce the corresponding 3-phenyl propanol;
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-propanol
Reactant of Route 2
3-Phenyl-1-propanol
Reactant of Route 3
3-Phenyl-1-propanol
Reactant of Route 4
3-Phenyl-1-propanol
Reactant of Route 5
3-Phenyl-1-propanol
Reactant of Route 6
3-Phenyl-1-propanol

Citations

For This Compound
2,490
Citations
H Harnisch, GKE Scriba - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
A capillary electrophoresis method was developed and validated for the determination of the purity of dapoxetine with regard to the related substances (3S)-3-amino-3-phenylpropan-1-…
Number of citations: 15 www.sciencedirect.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2011 - Elsevier
… of 3-phenyl-1-propanol when used as a fragrance ingredient is presented. 3-Phenyl-1-propanol is … Available data for 3-phenyl-1-propanol was evaluated then summarized and includes …
Number of citations: 8 www.sciencedirect.com
I Medina, JL Bueno - Journal of Chemical & Engineering Data, 2000 - ACS Publications
… For both systems (2-nitroanisole and 3-phenyl-1-propanol) the isotherms are almost parallel … The slopes of the isotherms are greater for 3-phenyl-1-propanol. The coefficients a, b, and k …
Number of citations: 30 pubs.acs.org
EI Snyder - Journal of the American Chemical Society, 1969 - ACS Publications
The nmr spectrum of the aliphatic protons inPhCHzCHaCHzOH has been completely analyzed with the aid of various stereospecifically dideuterated derivatives. It is shown that the …
Number of citations: 18 pubs.acs.org
S Kang, HK Lee - The Journal of organic chemistry, 2010 - ACS Publications
… yield over five synthetic steps beginning with readily available 3-phenyl-1-propanol (2). … and (R)-(−)-dapoxetine starting from 3-phenyl-1-propanol (2). The routes proceeded through the …
Number of citations: 57 pubs.acs.org
C Pizarro, O Suárez-Iglesias, I Medina… - The Journal of …, 2008 - Elsevier
… ; 252, 258, and 265 nm for 2-phenyl-1-propanol; 256, 261, and 266 nm for 3-phenyl-1-propanol. … 3-Phenyl-1-propanol moves better in CO 2 than 2-phenyl-1-propanol. Neither size nor …
Number of citations: 28 www.sciencedirect.com
C Tena, AR Santiago, D Osuna, T Sosa - Plants, 2021 - mdpi.com
… Furthermore, on paper the effects of 3-phenyl-1-propanol … In paper, the effects of p-cresol, 3-phenyl-1-propanol and … mM in all treatments except with 3-phenyl-1-propanol, and with the …
Number of citations: 8 www.mdpi.com
JE Vilasó-Cadre, DM Ávila-Márquez… - Fuel, 2021 - Elsevier
… In the present work, 3-phenyl-1-propanol is proposed as a … recovery is obtained with 3-phenyl-1-propanol. Mineral has a … time and volume of 3-phenyl-1-propanol have a significant …
Number of citations: 12 www.sciencedirect.com
A Mezzetti, JD Schrag, CS Cheong, RJ Kazlauskas - Chemistry & biology, 2005 - cell.com
… structures of two phosphonate transition-state analogs bound to Burkholderia cepacia lipase reveal this molecular basis for a typical primary alcohol: 2-methyl-3-phenyl-1-propanol. The …
Number of citations: 82 www.cell.com
NW Fadnavis, KR Radhika, AV Devi - Tetrahedron: Asymmetry, 2006 - Elsevier
… During these investigations, the unexpected formation of 3-oxo-3-phenyl-1-propanol 2 was observed as a side reaction. In fact, the compound could be prepared in high yields if the …
Number of citations: 21 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.